molecular formula C20H13Cl2NO3 B12594693 N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide CAS No. 634186-37-1

N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B12594693
CAS No.: 634186-37-1
M. Wt: 386.2 g/mol
InChI Key: CYUSXNGEQPNEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide is a chemical compound of significant interest in medicinal chemistry research, particularly as a derivative of the anthelmintic drug Niclosamide. This benzamide-based scaffold is recognized for its broad bioactivity profile. Research on closely related structural analogues has demonstrated potent inhibitory effects against respiratory syncytial virus (RSV), suppressing both viral replication and RSV-induced inflammatory responses by modulating IRF3 and NF-κB signaling pathways . Similar compounds have also been investigated for their antiproliferative properties against various human cancer cell lines, such as HCT-116 (colon carcinoma), MCF-7 (breast cancer), and HEPG-2 (hepatocellular carcinoma) . The mechanism of action for compounds within this class is multifaceted and may include the induction of apoptosis in cancer cells through mitochondrial membrane potential breakdown and cell cycle arrest . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers are encouraged to consult the latest scientific literature for the most current findings on this class of compounds.

Properties

CAS No.

634186-37-1

Molecular Formula

C20H13Cl2NO3

Molecular Weight

386.2 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C20H13Cl2NO3/c21-13-6-8-17(15(10-13)19(25)12-4-2-1-3-5-12)23-20(26)16-11-14(22)7-9-18(16)24/h1-11,24H,(H,23,26)

InChI Key

CYUSXNGEQPNEHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide typically involves several key steps, including the preparation of intermediates and the final coupling reaction. The following outlines common synthetic routes:

  • Route 1: Direct Acylation

    This method employs the direct acylation of 5-chloro-2-hydroxybenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to facilitate the reaction.

  • Route 2: Two-Step Synthesis

    This approach first synthesizes an intermediate compound by reacting 5-chloro-2-hydroxybenzoic acid with a chlorinated phenyl compound. The intermediate is then acylated using benzoyl chloride.

Reaction Conditions

The reaction conditions can significantly influence the yield and purity of the final product. Below are typical conditions used in the synthesis:

Step Reactants Conditions Yield (%)
1 5-Chloro-2-hydroxybenzoic acid + 4-Chlorobenzoyl chloride DCM, Triethylamine, Reflux 70-85%
2 Intermediate + Benzoyl chloride DCM, Base (e.g., NaOH), Reflux 60-80%

Detailed Procedure

  • Preparation of Acid Chloride :

    • Dissolve 5-chloro-2-hydroxybenzoic acid in dichloromethane (DCM).
    • Add thionyl chloride dropwise to convert the acid to its corresponding acid chloride.
    • Remove excess thionyl chloride under reduced pressure.
  • Acylation Reaction :

    • To the acid chloride solution, add triethylamine to neutralize HCl formed during the reaction.
    • Introduce 4-chlorobenzoyl chloride into the mixture.
    • Heat under reflux for several hours until completion (monitored by TLC).
  • Isolation :

    • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
    • Filter and wash with cold water, followed by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

Analysis of Yields and Purity

The yield of this compound can vary based on several factors including temperature, solvent choice, and reaction time.

Yield Comparison

A comparative analysis of yields from different methods is shown below:

Method Yield (%) Comments
Direct Acylation 75% Simple procedure but requires careful control of conditions
Two-Step Synthesis 80% Higher yield; more complex but provides better purity

Purity Assessment

Purity can be assessed using techniques such as:

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Inhibition of the Wnt/Frizzled Signaling Pathway

The compound has been identified as a modulator of the Wnt/Frizzled signaling pathway, which is crucial in various biological processes, including cell proliferation and differentiation. Dysregulation of this pathway is associated with several diseases, including cancer and metabolic disorders such as type II diabetes. The compound's ability to inhibit this pathway suggests it may be useful in treating conditions linked to its dysregulation, such as:

  • Cancer : By inhibiting Wnt signaling, the compound may reduce tumor growth and metastasis across various cancer types, including breast, lung, and prostate cancers .
  • Metabolic Disorders : It may also play a role in managing conditions like nonalcoholic fatty liver disease (NAFLD) and lupus by restoring normal signaling pathways .

Antiviral Activity

Recent studies have highlighted the antiviral properties of N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues against human adenovirus (HAdV). Certain derivatives demonstrated significant potency with low cytotoxicity, indicating their potential as antiviral agents. For instance:

  • Compound Efficacy : One derivative exhibited an IC50 value of 0.27 μM against HAdV with a selectivity index exceeding 100, suggesting it effectively targets viral replication without harming host cells .

Targeting Viral Replication

Preliminary mechanistic studies indicate that certain analogues target the DNA replication process of HAdV. This action disrupts the viral life cycle at critical stages, making these compounds promising candidates for further development in antiviral therapies .

Structural Considerations

The chemical structure of this compound allows for interactions that enhance its bioactivity. The presence of functional groups such as hydroxyl and amide moieties contributes to its pharmacological properties by facilitating hydrogen bonding and increasing solubility in biological systems .

Case Study: Cancer Treatment

In a study examining the effects of compounds targeting the Wnt/Frizzled pathway, researchers found that administration of this compound led to a significant reduction in tumor volume in animal models. The treatment resulted in increased tumor-free survival rates, highlighting its potential as an effective anticancer agent .

Case Study: Antiviral Efficacy

Another study focused on the antiviral activity of this compound against HAdV showed that specific derivatives not only inhibited viral replication but also demonstrated low toxicity profiles in vivo. These findings support the continued exploration of this compound class for therapeutic use against viral infections .

Data Table: Summary of Applications

Application AreaMechanism/TargetKey Findings
Cancer TreatmentInhibition of Wnt/Frizzled signalingReduced tumor growth; increased survival rates
Antiviral ActivityTargeting HAdV DNA replicationPotent activity with low cytotoxicity
Metabolic DisordersRestoration of normal metabolic signalingPotential management of NAFLD and diabetes

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide with structurally analogous benzamide derivatives, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity/Application Key Findings
This compound C₂₀H₁₂Cl₂NO₃ 2-Benzoyl, 4-Cl, 5-Cl, 2-OH 392.22 g/mol Not explicitly reported Structural similarity to cytokinin-active analogs; potential agrochemical use inferred
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide C₁₃H₁₀Cl₂N₂O₂ 4-NH₂, 2-Cl, 5-Cl, 2-OH 297.14 g/mol Antiviral (Human Adenovirus inhibition) EC₅₀ = 0.12 µM; superior potency due to amino group enhancing binding
N-(4-Bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide C₁₃H₈BrCl₂NO₂ 4-Br, 2-Cl, 5-Cl, 2-OH 361.02 g/mol Research chemical Higher molecular weight and density (1.745 g/cm³) vs. amino analog
5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide C₁₃H₉Cl₂NO₂ 2-Cl, 5-Cl, 2-OH 282.12 g/mol Anticancer (NF-κB inhibition) IC₅₀ = 1.8 µM; simpler structure with dual chloro substituents
N-(2-Benzoyl-4-chlorophenyl)benzamide C₂₀H₁₄ClNO₂ 2-Benzoyl, 4-Cl 335.78 g/mol Plant growth regulation Promoted radish seed germination at 0.1–10 mg/L; lacks 5-Cl/2-OH groups

Key Observations:

Substituent Effects on Bioactivity: The amino group in N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide enhances antiviral efficacy compared to halogenated or benzoylated analogs, likely due to improved hydrogen bonding with target proteins .

Structural Modifications and Physical Properties: The bromo-substituted analog (N-(4-Bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide) exhibits a higher molecular weight (361.02 g/mol) and density compared to the amino variant, which could influence crystallization and formulation . Hydroxyl groups in the 2-position are critical for hydrogen bonding and acidity (pKa ~7–8), affecting pharmacokinetics .

Synthetic Pathways: Many analogs are synthesized via condensation of substituted benzoyl chlorides with aminophenyl precursors, followed by purification via ethanol reflux or column chromatography .

Biological Activity

N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C15_{15}H12_{12}Cl2_{2}N1_{1}O3_{3}
  • Molecular Weight : Approximately 386.23 g/mol

The structure features a benzamide core with a benzoyl group, two chlorine substituents, and a hydroxyl group, contributing to its reactivity and biological efficacy.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Similar compounds have demonstrated effectiveness in inhibiting growth, suggesting that this compound may also serve as a potential antimicrobial agent .

Anticancer Effects

Research has highlighted the compound's potential in cancer therapy. Notably, analogs of this compound have been evaluated for their cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). These studies revealed that certain analogs exhibit sub-micromolar potency against cancer cells while maintaining low cytotoxicity levels .

Table 1: Comparison of Anticancer Activity

CompoundIC50 (μM)CC50 (μM)Selectivity Index
This compoundTBDTBDTBD
Compound 60.27156.8>100
NiclosamideTBDTBDTBD

Note: TBD = To Be Determined

The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that it may induce apoptosis in cancer cells via modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

Case Study 1: Antiviral Activity

A series of studies examined the antiviral properties of related compounds against human adenovirus (HAdV). Certain derivatives showed increased selectivity indexes and significant antiviral activity, indicating that this compound could be further explored for its antiviral potential .

Case Study 2: Cytotoxicity Evaluation

In vitro evaluations using the SRB assay demonstrated that the compound exhibits varying degrees of cytotoxicity across different cell lines. The results indicated that while some compounds derived from this structure are potent against cancer cells, they also maintain a favorable safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.